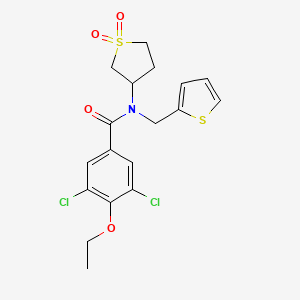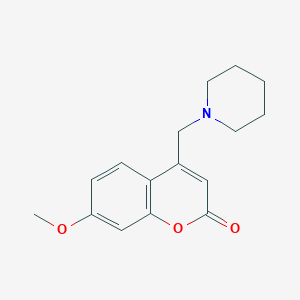
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇是一种具有复杂分子结构的合成有机化合物。它以存在一个被二甲基取代的吗啉环、一个苯氧基和一个丙醇部分为特征。
准备方法
合成路线和反应条件
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吗啉环的形成: 第一步涉及合成在 2 和 6 位被二甲基取代的吗啉环。这可以通过二乙醇胺与甲醛和合适的催化剂反应来实现。
苯氧基的连接: 下一步涉及引入苯氧基。这可以通过亲核取代反应来完成,其中吗啉衍生物在碱(例如氢化钠)的存在下与 2-甲基苯酚反应。
丙醇部分的形成: 最后一步涉及添加丙醇基。这可以通过与适当的烷基化剂(例如 2-氯丙醇)在碱性条件下反应来实现。
工业生产方法
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇的工业生产可能涉及类似的合成路线,但在更大规模上进行。该过程将针对产量、纯度和成本效益进行优化。连续流反应器和自动化合成平台可用于提高效率和可扩展性。
化学反应分析
反应类型
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇可以进行多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化成相应的酮或醛。
还原: 还原反应可以使用还原剂(例如氢化铝锂或硼氢化钠)将该化合物转化为醇或胺。
取代: 该化合物可以参与亲核取代反应,其中官能团被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基亚砜 (DMSO) 中的氢化钠。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成醇或胺。
取代: 形成具有不同官能团的新衍生物。
科学研究应用
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块,以及用作有机合成中的试剂。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,例如在开发新药方面。
工业: 用于生产特种化学品和材料。
作用机制
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇的作用机制取决于其具体应用。在生物系统中,它可能与分子靶标(例如酶或受体)相互作用,调节其活性。该化合物的效应可以通过多种途径介导,包括信号转导、基因表达和代谢过程。
相似化合物的比较
类似化合物
1-(2,6-二甲基吗啉-4-基)-3-(2-氯苯氧基)丙-2-醇: 结构类似,但用氯原子代替了甲基。
1-(2,6-二甲基吗啉-4-基)-3-(2-乙氧基苯氧基)丙-2-醇: 结构类似,但用乙氧基取代了甲基。
独特性
1-(2,6-二甲基吗啉-4-基)-3-(2-甲基苯氧基)丙-2-醇的独特性在于其官能团的特定组合,赋予其独特的化学和生物特性。其结构特征使其能够与分子靶标发生特定相互作用,使其在各种研究应用中具有价值。
属性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC 名称 |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-12-6-4-5-7-16(12)19-11-15(18)10-17-8-13(2)20-14(3)9-17/h4-7,13-15,18H,8-11H2,1-3H3 |
InChI 键 |
QCSLCAPTHHHNRT-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-y lethyl)-3-pyrrolin-2-one](/img/structure/B12137286.png)
![5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12137292.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137295.png)
![Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12137296.png)
![5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137299.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137300.png)
![1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12137305.png)
![3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12137311.png)
![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)

![ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B12137334.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137343.png)

![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
